(1-Methyl-1H-pyrrol-2-yl)methanamine

Overview

Description

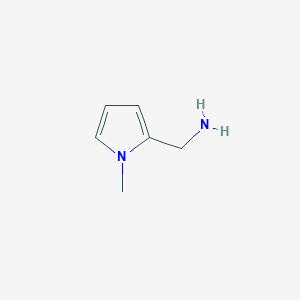

(1-Methyl-1H-pyrrol-2-yl)methanamine (CAS: 69807-81-4) is a secondary amine featuring a pyrrole ring substituted with a methyl group at the 1-position and an aminomethyl group at the 2-position. Its molecular formula is C₆H₁₀N₂, with a molecular weight of 122.16 g/mol . The compound is characterized by the SMILES notation NCc1cccn1C, reflecting its planar pyrrole ring and primary amine functionality.

Preparation Methods

Pyrrole Alkylation Method

The alkylation of pyrrole represents a direct route to synthesize (1-Methyl-1H-pyrrol-2-yl)methanamine. This method involves the reaction of pyrrole with formaldehyde and methylamine under acidic conditions . The mechanism proceeds via electrophilic substitution at the pyrrole nitrogen, followed by condensation to introduce the aminomethyl group.

Reaction Conditions and Optimization

-

Reagents : Pyrrole, formaldehyde (37% aqueous solution), methylamine (40% aqueous solution), hydrochloric acid (catalyst).

-

Temperature : 60–80°C under reflux.

-

Duration : 6–8 hours.

-

Workup : Neutralization with sodium hydroxide, extraction with dichloromethane, and distillation under reduced pressure.

Industrial adaptations of this method prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing efficiency and reduce reaction times . Catalytic amounts of Lewis acids (e.g., ZnCl₂) may be introduced to accelerate the alkylation step.

Table 1: Pyrrole Alkylation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Pyrrole |

| Alkylating Agent | Formaldehyde, Methylamine |

| Catalyst | HCl or ZnCl₂ |

| Yield | 65–75% (lab scale) |

| Purity | ≥95% (after distillation) |

Reductive Amination Approach

Reductive amination offers an alternative pathway, utilizing 1-methylpyrrole-2-carbaldehyde and methylamine. The process involves imine formation followed by reduction to the primary amine . Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent due to its selectivity for imine bonds in the presence of acidic protons.

Mechanistic Insights

-

Imine Formation : 1-Methylpyrrole-2-carbaldehyde reacts with methylamine in methanol, forming a Schiff base.

-

Reduction : NaBH₃CN selectively reduces the imine to the corresponding amine at 0–5°C.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Table 2: Reductive Amination Parameters

| Parameter | Details |

|---|---|

| Aldehyde | 1-Methylpyrrole-2-carbaldehyde |

| Amine | Methylamine |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Yield | 70–80% |

| Selectivity | >90% |

Industrial-Scale Production

Industrial synthesis optimizes the alkylation method for large batches. Key modifications include:

-

Continuous Flow Systems : Enhance heat transfer and reduce side reactions .

-

Catalyst Recycling : HCl or ZnCl₂ is recovered via distillation for reuse.

-

Solvent Selection : Toluene replaces dichloromethane for safer handling and lower environmental impact.

A typical production batch yields 85–90% purity, with further distillation achieving pharmaceutical-grade material (>99%).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Pyrrole Alkylation | 65–75% | Low | High | Moderate |

| Reductive Amination | 70–80% | Moderate | Moderate | High (solvent use) |

| Industrial Alkylation | 85–90% | Low | Very High | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-Methyl-1H-pyrrol-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amines and other reduced derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-1H-pyrrol-2-yl)methanamine has been identified as a potential serotonin transporter (SERT) inhibitor. This property suggests its utility in developing treatments for mood disorders such as depression and anxiety .

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter systems, making it a candidate for further pharmacological studies aimed at understanding its effects on serotonin levels in the brain . Its ability to modulate serotonin transport may lead to novel antidepressant therapies.

Synthesis of Related Compounds

The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules. It can be used in various synthetic methodologies to create derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

- Serotonin Transport Inhibition : A study demonstrated that this compound effectively inhibits SERT, suggesting its potential role in treating serotonin dysregulation-related disorders.

- Pharmacological Activity : Research involving animal models indicated that derivatives of this compound showed promising results in reducing depressive symptoms when compared to standard treatments like Sertraline .

- Synthetic Methodologies : The synthesis of various derivatives from this compound has been documented, showcasing its versatility as a precursor in drug development .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

- Synthesis : Frequently prepared via reductive amination or nucleophilic substitution. For example, it has been used as a reactant in the synthesis of nucleic acid-binding small molecules, where it reacts with chloroformyl intermediates in the presence of NaBH₃CN .

- Applications: Acts as a building block in medicinal chemistry, particularly for ligands targeting adenosine receptors and neuropeptide Y-1 receptors .

Comparison with Structural Analogues

Substituent Variations on the Pyrrole Ring

1-Methyl-α-phenyl-1H-pyrrole-2-methanamine (CAS: 25148-68-9)

- Structure : A phenyl group replaces the hydrogen on the methanamine carbon, yielding the SMILES

C(N)(C=1N(C)C=CC1)C2=CC=CC=C2. - Molecular Weight : 197.25 g/mol (C₁₂H₁₃N₂).

- Key Differences :

N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

- Structure : Incorporates a fluorobenzyl group, with the SMILES

FC1=CC=C(C=C1)CNCC2=CC=CN2C. - Molecular Weight : 243.28 g/mol (C₁₃H₁₄FN₂).

- Explored in anti-mycobacterial agents .

Chain Length and Branching Modifications

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS: 83732-75-6)

- Structure : Ethylamine chain instead of methylamine (SMILES:

NCCC1=CC=CN1C) . - Molecular Weight : 136.21 g/mol (C₇H₁₂N₂).

- Used in neuropeptide Y-1 receptor antagonists to optimize pharmacokinetics .

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

- Structure : Hybrid pyrazole-pyrrole amine (SMILES:

CC(C)N1C=CC(=N1)CNCC2=CC=CN2C) . - Molecular Weight : 219.30 g/mol (C₁₁H₁₇N₅).

- Key Differences :

Extended Heterocyclic Systems

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

- Structure : Pyrrole fused with pyridine (SMILES:

C1=CC2=CNC=C2C(=N1)CN) . - Molecular Weight : 147.17 g/mol (C₈H₉N₃).

- Key Differences :

1-(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine

- Structure : Additional methyl group at the 5-position (SMILES:

CN1C=C(C=C1C)CN) . - Molecular Weight : 124.19 g/mol (C₇H₁₂N₂).

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Trends

- Bioactivity : Derivatives with fluorinated or phenyl groups show enhanced binding to G-protein-coupled receptors (GPCRs) due to hydrophobic and π-π interactions .

- Catalytic Utility : Pyrrole-based amines are increasingly used in MOFs for asymmetric catalysis, leveraging their nitrogen lone pairs for metal coordination .

- Drug Discovery : Modifications to the amine chain length improve metabolic stability, as seen in neuropeptide Y-1 antagonists .

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methanamine, a compound within the pyrrole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing one nitrogen atom. The molecular formula is , with a molecular weight of approximately 110.16 g/mol. Its structure enhances reactivity due to the presence of the amino group, facilitating various chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular processes. Notably, it has been investigated for its potential as:

- Antimicrobial Agent : Exhibiting activity against various bacterial strains.

- Anticancer Properties : Inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle regulation.

Biological Activity Overview

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, studies showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Mechanisms

In vitro studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For example:

- HeLa Cells : Treatment with this compound resulted in increased levels of cytochrome c release and activation of caspases 3 and 9, leading to programmed cell death .

- LNCaP Cells : The compound inhibited androgen receptor signaling, which is crucial in prostate cancer progression .

Neuroprotective Effects

Recent studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methanamine?

Methodological Answer: The synthesis of this compound typically involves reductive amination or catalytic reduction strategies. For example:

- Reductive Amination : Reacting 2-acetylpyrrole with methylamine in the presence of a reducing agent like NaBH₃CN in methanol/acetic acid yields the target compound. Purification involves solvent evaporation and column chromatography .

- DIBAL Reduction : Reduction of (1-methylpyrrol-2-yl)carboxamide derivatives using diisobutylaluminum hydride (DIBAL) in tetrahydrofuran (THF) produces the amine. The reaction requires strict anhydrous conditions and is monitored by TLC .

- Condensation Reactions : this compound can act as a nucleophile in Schiff base formations, as seen in its use to synthesize spirooxindole hybrids targeting p53-MDM2 interactions .

Validation : Confirm purity via GC-MS or HPLC (e.g., tR = 1.09 min ), and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR.

Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield | Validation Technique | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH/AcOH, RT | 72% | HPLC, NMR | |

| DIBAL Reduction | DIBAL, THF, -78°C to RT | 72% | TLC, MS | |

| Schiff Base Formation | Er(NO₃)₃·6H₂O, acetonitrile | N/A | X-ray diffraction |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL and visualization using ORTEP-III . For example, Er(III) complexes with this ligand show distorted octahedral geometries .

- Spectroscopy :

- Computational Modeling : Density Functional Theory (DFT) can predict bond angles and electron density maps, though not directly cited in evidence.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ P95 respirators .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for 15 minutes .

- Storage : Store in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

- Refinement with SHELXL : Use SHELX-97 for high-resolution data. Key parameters include R-factors (<5% for high quality) and thermal displacement (Uiso) refinement via riding models .

- Visualization with ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or twinning. For example, ORTEP-III GUI allows real-time adjustment of anisotropic displacement parameters .

Case Study : The Er(III) complex in acetonitrile crystallized in the P21/c space group, with hydrogen atoms refined isotropically .

Q. How to analyze thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2. Monitor weight loss at 200–300°C, correlating with pyrrole ring decomposition .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition). Compare with analogs like 4-methoxy-6-methylpyrrolo[3,4-c]pyridine derivatives .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with DFT-predicted values. For crystallography, use multiple datasets (e.g., synchrotron vs. lab-source) .

- Statistical Tools : Apply Hamilton R-factor ratios to assess model plausibility. For example, SHELXL’s "L.S." command refines least-squares parameters iteratively .

Q. What strategies optimize catalytic applications of this compound?

Methodological Answer:

- Amine-Functionalized Catalysts : Immobilize the amine on cellulose matrices (e.g., for isoxazolone synthesis). Monitor catalytic efficiency via turnover number (TON) and enantiomeric excess (ee) using chiral HPLC .

- Reaction Screening : Test solvent polarity (e.g., acetonitrile vs. THF) and temperature (25–80°C) to maximize yield .

Q. How to design biochemical assays for studying its interactions?

Methodological Answer:

- p53-MDM2 Inhibition Assays : Use fluorescence polarization (FP) to measure binding affinity. Competitor compounds (e.g., spirooxindole hybrids) are tested at 0.1–100 µM concentrations .

- Metabolite Identification : Employ LC-HRMS to detect Phase I metabolites like hydroxyantazoline. Validate with synthetic standards .

Q. What methodologies enhance molecular imprinting for analyte extraction?

Methodological Answer:

- MIP Synthesis : Use methacrylic acid (MAA) as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a crosslinker. Characterize pore size via BET analysis .

- Extraction Efficiency : Optimize pH (6–8) and loading time (1–24 h) using UV-Vis or LC-MS quantification .

Q. How is experimental phasing applied in macromolecular crystallography with this ligand?

Methodological Answer:

- SHELXE Pipeline : Employ single-wavelength anomalous dispersion (SAD) with heavy-atom derivatives (e.g., Er(III)). Iterative cycles of density modification improve phase accuracy .

- Resolution Limits : High-resolution data (<1.5 Å) are critical for resolving ligand-protein interactions, as seen in Er(III)-complex structures .

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCBARJYVAPZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379889 | |

| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69807-81-4 | |

| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrrol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.